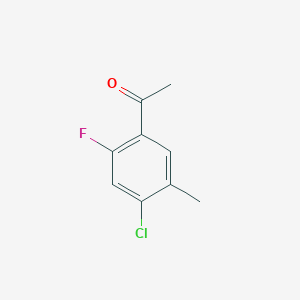

1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chloro-2-fluoro-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-5-3-7(6(2)12)9(11)4-8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYPJFRXHUSDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371445 | |

| Record name | 1-(4-Chloro-2-fluoro-5-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177211-26-6 | |

| Record name | 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177211-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-2-fluoro-5-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 177211-26-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Substituted Chloro-Fluoro-Acetophenones

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for detailed experimental data regarding the physicochemical properties, synthesis, and biological activity of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone (CAS: 177211-26-6) have yielded limited information. Due to the scarcity of publicly available experimental data for this specific compound, this technical guide will focus on a structurally related and better-documented analogue: 4'-Chloro-2'-fluoroacetophenone (CAS: 175711-83-8) . The information presented herein, including experimental protocols and spectral data, is based on this and other similar acetophenone derivatives and should be considered representative.

Introduction

Substituted acetophenones are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of chemical entities, including active pharmaceutical ingredients (APIs) and agrochemicals. Their chemical reactivity, governed by the nature and position of substituents on the phenyl ring, allows for diverse molecular elaborations. This guide provides a summary of the known physicochemical properties of 4'-Chloro-2'-fluoroacetophenone, along with generalized experimental protocols for its synthesis and purification, and representative spectral data.

Physicochemical Properties

The fundamental physicochemical properties of 4'-Chloro-2'-fluoroacetophenone are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | 1-(4-Chloro-2-fluorophenyl)ethanone | N/A |

| CAS Number | 175711-83-8 | [1] |

| Molecular Formula | C₈H₆ClFO | [1][2] |

| Molecular Weight | 172.58 g/mol | [1][2] |

| Boiling Point | 233 °C | [1] |

| Density | 1.258 g/cm³ | [1] |

| Flash Point | 95 °C | [1] |

| Physical Form | Liquid | [1] |

| Color | Clear | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and purification of chloro-fluoro-acetophenone derivatives, based on established chemical transformations.

Synthesis via Friedel-Crafts Acylation

A common and effective method for the synthesis of substituted acetophenones is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Reaction Scheme:

Caption: General scheme for Friedel-Crafts acylation.

Materials:

-

1-Chloro-3-fluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, slowly add acetyl chloride.

-

To this mixture, add 1-chloro-3-fluorobenzene dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified using standard laboratory techniques such as distillation or column chromatography.

Purification by Vacuum Distillation:

-

Assemble a vacuum distillation apparatus.

-

Place the crude 4'-chloro-2'-fluoroacetophenone in the distillation flask.

-

Heat the flask under reduced pressure.

-

Collect the fraction that distills at the appropriate boiling point (233 °C at atmospheric pressure, will be lower under vacuum)[1].

Purification by Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Spectral Data (Representative)

Due to the lack of specific experimental spectra for this compound, the following are representative spectra of closely related compounds to aid in the characterization of similar structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a substituted acetophenone provides information about the electronic environment of the protons. For a compound like 4'-Chloro-2'-fluoroacetophenone, one would expect to see signals for the aromatic protons and the methyl protons of the acetyl group. The chemical shifts and coupling constants of the aromatic protons are influenced by the chloro and fluoro substituents.

A representative ¹H NMR spectrum for a similar compound, 2',4'-dichloro-5'-fluoroacetophenone , shows the following key features[3]:

-

A singlet for the methyl protons (-COCH₃) at approximately 2.66 ppm .

-

Aromatic protons appearing as multiplets in the region of 7.4-7.5 ppm .

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 4'-Chloro-2'-fluoroacetophenone, distinct signals would be observed for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons are significantly affected by the electronegative halogen substituents.

A representative ¹³C NMR spectrum for 4-fluoroacetophenone shows the following characteristic peaks[4]:

-

A peak for the carbonyl carbon (C=O) around 196.4 ppm .

-

A peak for the methyl carbon (-CH₃) at approximately 26.5 ppm .

-

Aromatic carbon signals in the range of 115-165 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups. A key feature in the IR spectrum of an acetophenone derivative is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

For a similar compound, 4'-chloroacetophenone , a strong absorption is typically observed in the region of 1680-1700 cm⁻¹ for the carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4'-Chloro-2'-fluoroacetophenone, the molecular ion peak (M⁺) would be expected at m/z 172.58. The fragmentation pattern would likely involve the loss of the acetyl group and other characteristic fragments. The mass spectrum of 3-chloro-4-fluoroacetophenone shows a molecular ion peak consistent with its molecular weight[5].

Biological and Synthetic Applications

While specific biological activities for this compound are not documented, the related compound 4''-Chloro-2''-fluoroacetophenone is utilized as a reagent in the synthesis of biologically active molecules. It serves as a key intermediate in the preparation of aminoazabenzimidazoles, which are a class of orally active antimalarial agents[1]. Additionally, it is used in the synthesis of the JAK2 inhibitor, LY2784544[1]. This highlights the importance of chloro-fluoro-acetophenone scaffolds in medicinal chemistry and drug discovery.

Caption: Synthetic applications of 4''-Chloro-2''-fluoroacetophenone.

Conclusion

This technical guide provides a summary of the available physicochemical data for 4'-Chloro-2'-fluoroacetophenone, a representative analogue of the initially requested compound. While a comprehensive dataset for this compound remains elusive in the public domain, the information presented here on a closely related structure offers valuable insights for researchers working with substituted acetophenones. The generalized experimental protocols and representative spectral data can serve as a useful reference for the synthesis, purification, and characterization of this class of compounds. Further research is warranted to fully elucidate the properties and potential applications of more complex derivatives like this compound.

References

1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone, a substituted acetophenone derivative. This compound serves as a key intermediate in the synthesis of various organic molecules. Notably, it is utilized as a reagent in the creation of 3-Aryl-5-hydroxyl-5-trifluoromethylisoxazolines, which are significant intermediates for protox-inhibiting herbicides[1]. This guide details its chemical identity, structural information, physicochemical properties, a representative synthesis protocol, and relevant reaction pathways.

Chemical Identity and Structure

CAS Number: 177211-26-6

IUPAC Name: this compound

Molecular Formula: C₉H₈ClFO

Molecular Weight: 186.61 g/mol

Chemical Structure:

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. It is important to note that these are computationally derived values and may differ from experimentally determined data.

| Property | Value | Source |

| Boiling Point | 258.4 ± 35.0 °C | [1] |

| Density | 1.216 ± 0.06 g/cm³ | [1] |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [1] |

| Form | Solid | [1] |

| Color | Clear Colourless Oil to Off-White | [1] |

Synthesis

The primary synthetic route to this compound is through the Friedel-Crafts acylation of 1-chloro-4-fluoro-2-methylbenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Synthesis Pathway

The diagram below illustrates the general chemical pathway for the synthesis of this compound via Friedel-Crafts acylation.

Caption: Synthesis of this compound.

Experimental Protocol: Representative Friedel-Crafts Acylation

This protocol describes a representative method for the synthesis of this compound. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Materials:

-

1-Chloro-4-fluoro-2-methylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

-

Addition of Reactants: In the addition funnel, combine 1-chloro-4-fluoro-2-methylbenzene (1.0 equivalent) and acetyl chloride (1.1 equivalents). Add this mixture dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and dilute HCl. Stir until the aluminum salts are dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for synthesis and purification.

Conclusion

This compound is a valuable synthetic intermediate with applications in the agrochemical industry. The information provided in this guide, including its chemical properties, a representative synthesis protocol, and workflow diagrams, is intended to support researchers and professionals in their work with this compound. As with all chemical syntheses, appropriate safety precautions and experimental optimization are crucial for successful and safe outcomes.

References

Spectroscopic Data and Analysis of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone: A Technical Guide

This technical guide presents a comprehensive overview of the predicted spectroscopic properties of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone, a substituted aromatic ketone of interest to researchers in synthetic and medicinal chemistry. The document provides predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using computational prediction tools and analysis of characteristic spectral data for similar molecular structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 7.62 | d (J=7.5 Hz) | 1H | H-6 |

| 7.18 | d (J=9.5 Hz) | 1H | H-3 |

| 2.60 | s | 3H | -C(O)CH₃ |

| 2.38 | s | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 195.5 | C=O |

| 161.0 (d, J=255 Hz) | C-F |

| 138.0 | C-Cl |

| 135.5 | C-CH₃ |

| 128.0 (d, J=15 Hz) | C-C=O |

| 125.0 (d, J=4 Hz) | C-H (C-6) |

| 118.0 (d, J=25 Hz) | C-H (C-3) |

| 30.0 | -C(O)CH₃ |

| 20.0 | Ar-CH₃ |

Table 3: Inferred Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| 1700-1680 | Strong | C=O Stretch (Aromatic Ketone) |

| 1600-1450 | Medium | Aromatic C=C Stretch |

| 1250-1150 | Strong | C-F Stretch (Aryl Fluoride) |

| 800-600 | Strong | C-Cl Stretch (Aryl Chloride) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Predicted Fragment Ion |

| 186 | 60 | [M]⁺ (Molecular ion, ³⁵Cl isotope) |

| 188 | 20 | [M+2]⁺ (Molecular ion, ³⁷Cl isotope) |

| 171 | 100 | [M - CH₃]⁺ (Loss of methyl radical) |

| 143 | 40 | [M - CH₃ - CO]⁺ (Loss of methyl and carbonyl) |

| 43 | 50 | [CH₃CO]⁺ (Acylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse width with a relaxation delay of 1 second.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same 125 MHz NMR spectrometer.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a 45-degree pulse width with a relaxation delay of 2 seconds.

-

Acquire 1024-4096 scans depending on the sample concentration.

-

Process the data with an exponential window function (line broadening of 1-2 Hz) before Fourier transformation.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for a solid sample or after separation by Gas Chromatography (GC-MS) for a volatile compound.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Scan a mass-to-charge (m/z) range of 40-500 amu.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

An In-depth Technical Guide to the Synthesis of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review and a proposed synthetic pathway for the preparation of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone, a valuable intermediate in medicinal chemistry and materials science. Due to the limited direct literature on the synthesis of this specific molecule, this guide details a robust and well-precedented synthetic approach based on the Friedel-Crafts acylation of a suitable precursor. Detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow are provided to facilitate its practical implementation in a laboratory setting.

Introduction

This compound is a substituted aromatic ketone. The presence of a chlorine atom, a fluorine atom, and a methyl group on the phenyl ring, in addition to the acetyl moiety, makes it a versatile scaffold for the synthesis of more complex molecules. The specific substitution pattern can influence the physicochemical properties and biological activity of its derivatives, making it a molecule of interest for drug discovery and the development of novel functional materials. The synthesis of such polysubstituted aromatic compounds often requires a strategic approach to control regioselectivity. The Friedel-Crafts acylation stands out as a powerful and widely used method for the introduction of an acyl group onto an aromatic ring.[1][2]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most logical and efficient route for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-4-fluoro-2-methylbenzene. This electrophilic aromatic substitution reaction involves the reaction of the substituted toluene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3] The acylium ion generated in situ acts as the electrophile that attacks the electron-rich aromatic ring.

The directing effects of the substituents on the 1-chloro-4-fluoro-2-methylbenzene ring are crucial for determining the regioselectivity of the acylation. The methyl group is an activating, ortho, para-directing group, while the chlorine and fluorine atoms are deactivating, ortho, para-directing groups. In this specific substitution pattern, the incoming acetyl group is expected to add to the position para to the fluorine atom and ortho to the methyl group, leading to the desired product.

Synthesis of the Starting Material: 1-Chloro-4-fluoro-2-methylbenzene

The precursor, 1-chloro-4-fluoro-2-methylbenzene (also known as 4-chloro-2-fluorotoluene), is a key starting material. A common method for its preparation involves a diazotization reaction of 5-chloro-2-methylaniline, followed by a Schiemann-type reaction or thermal decomposition in the presence of a fluoride source.[4][5]

A reported high-yield synthesis involves the following steps:

-

Salification: 5-chloro-2-methylaniline is reacted with anhydrous hydrofluoric acid.[4]

-

Diazotization: The resulting salt is treated with sodium nitrite at low temperatures to form the diazonium salt.[4]

-

Thermolysis: The diazonium salt is then heated to induce decomposition and the formation of 4-chloro-2-fluorotoluene. This method has been reported to produce the desired product with high purity (>99%) and yield (up to 98%).[4]

Detailed Experimental Protocol for the Synthesis of this compound

The following protocol is a detailed, generalized procedure for the Friedel-Crafts acylation of 1-chloro-4-fluoro-2-methylbenzene, adapted from established methods for similar substrates.[3][6][7]

Materials and Reagents:

-

1-Chloro-4-fluoro-2-methylbenzene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or a bubbler), add anhydrous aluminum chloride (1.1 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane to the flask to create a suspension of the aluminum chloride.

-

Cooling: Cool the flask to 0-5 °C using an ice-water bath.

-

Formation of the Acylium Ion: Dissolve acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride. This addition should be slow to control the exothermic reaction and maintain the temperature between 0-5 °C.[3]

-

Addition of the Aromatic Substrate: Dissolve 1-chloro-4-fluoro-2-methylbenzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.[3]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Work-up:

-

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[6]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.[6]

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the dichloromethane using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthesis, based on typical yields and conditions for Friedel-Crafts acylation reactions of similar substrates.

| Parameter | Value | Reference/Comment |

| Starting Material | 1-Chloro-4-fluoro-2-methylbenzene | Molar Mass: 144.57 g/mol [8] |

| Acylating Agent | Acetyl Chloride | Molar Mass: 78.50 g/mol |

| Catalyst | Anhydrous Aluminum Chloride | Molar Mass: 133.34 g/mol |

| Stoichiometry | Substrate:Acylating Agent:Catalyst = 1:1:1.1 | A slight excess of the catalyst is common.[6] |

| Solvent | Anhydrous Dichloromethane | --- |

| Reaction Temperature | 0 °C to Room Temperature | Initial cooling is crucial to control the exotherm. |

| Reaction Time | 1-3 hours | Monitor by TLC for completion. |

| Expected Yield | 70-90% | Yields can vary based on reaction scale and purity of reagents. |

| Product Molar Mass | 186.60 g/mol | C₉H₈ClFO |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the proposed synthesis of this compound.

References

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. CN102786386A - Preparation method of 4-chloro-2-fluorotoluene - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. chemconnections.org [chemconnections.org]

- 8. 4-Chloro-2-fluorotoluene = 99 452-75-5 [sigmaaldrich.com]

The Synthetic Versatility of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone: A Technical Guide to Key Reactions and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the known and predicted chemical reactivity of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone, a substituted acetophenone with potential applications in medicinal chemistry and materials science. While specific experimental data for this exact molecule is limited in publicly available literature, its chemical behavior can be reliably predicted based on the well-established reactivity of acetophenones and the electronic effects of its substituents. This document outlines key synthetic transformations, providing detailed experimental protocols adapted from analogous reactions, and presents potential derivatives for further investigation.

Core Reactions and Synthetic Pathways

The reactivity of this compound is primarily governed by the acetyl group, which allows for a variety of transformations at the carbonyl carbon and the adjacent methyl group. The chloro, fluoro, and methyl substituents on the phenyl ring modulate the reactivity of the aromatic system and can influence reaction rates and regioselectivity.

Heterocyclic Synthesis: Access to Pyrazole and Isoxazole Scaffolds

Five-membered heterocyclic rings like pyrazoles and isoxazoles are privileged structures in medicinal chemistry. This compound serves as a valuable precursor for the synthesis of these important pharmacophores.

Synthesis of Pyrazole Derivatives: The synthesis of pyrazoles from acetophenones typically proceeds through a two-step sequence involving the formation of a 1,3-dicarbonyl intermediate or an enaminone, followed by cyclization with a hydrazine derivative.[1][2][3] A common method involves the initial condensation of the acetophenone with a suitable reagent like dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, which then readily cyclizes with hydrazine.

Synthesis of Isoxazole Derivatives: Isoxazoles can be synthesized from acetophenones via condensation with hydroxylamine.[4][5] A frequent strategy involves the initial conversion of the acetophenone to a chalcone (see section 2), which then undergoes cyclization with hydroxylamine hydrochloride.[6][7][8]

Table 1: Predicted Pyrazole and Isoxazole Derivatives

| Derivative Name | Structure | Predicted Molecular Weight |

| 4-Chloro-2-fluoro-5-methyl-1-(3-(4-chlorophenyl)-1H-pyrazol-5-yl)benzene | Structure would be depicted here | Calculated MW |

| 4-Chloro-2-fluoro-5-methyl-1-(5-(4-chlorophenyl)isoxazol-3-yl)benzene | Structure would be depicted here | Calculated MW |

Experimental Protocol: Synthesis of a Pyrazole Derivative (Predicted)

-

Enaminone Formation: To a solution of this compound (1.0 eq) in anhydrous toluene, add dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminone.

-

Cyclization: Dissolve the crude enaminone in ethanol and add hydrazine hydrate (1.2 eq).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction to room temperature, and collect the precipitated solid by filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrazole derivative.

Caption: Synthesis of a pyrazole derivative.

Chalcone Synthesis via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are valuable intermediates for the preparation of flavonoids and various heterocyclic compounds.[9][10][11] This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.

Table 2: Predicted Chalcone Derivatives

| Derivative Name | Structure | Predicted Molecular Weight |

| (E)-1-(4-Chloro-2-fluoro-5-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Structure would be depicted here | Calculated MW |

| (E)-1-(4-Chloro-2-fluoro-5-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Structure would be depicted here | Calculated MW |

Experimental Protocol: Synthesis of a Chalcone Derivative (Predicted)

-

To a stirred solution of this compound (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in ethanol, add an aqueous solution of sodium hydroxide (40%) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude chalcone by recrystallization from ethanol.[12]

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a unique transformation that converts aryl ketones into the corresponding thioamides.[13][14][15] This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine. The resulting thioamide can be further hydrolyzed to the corresponding carboxylic acid amide.

Table 3: Predicted Willgerodt-Kindler Product

| Derivative Name | Structure | Predicted Molecular Weight |

| 2-(4-Chloro-2-fluoro-5-methylphenyl)-1-morpholinoethanethione | Structure would be depicted here | Calculated MW |

Experimental Protocol: Willgerodt-Kindler Reaction (Predicted)

-

A mixture of this compound (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq) is heated at reflux for 6-8 hours.

-

Cool the reaction mixture and pour it into cold water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude thioamide by column chromatography on silica gel.

Caption: Willgerodt-Kindler reaction pathway.

Mannich Reaction

The Mannich reaction is a three-component condensation that introduces an aminomethyl group at the α-position of the carbonyl group.[16][17][18] This reaction involves the ketone, an aldehyde (commonly formaldehyde), and a primary or secondary amine.

Table 4: Predicted Mannich Base

| Derivative Name | Structure | Predicted Molecular Weight |

| 1-(4-Chloro-2-fluoro-5-methylphenyl)-3-(dimethylamino)propan-1-one | Structure would be depicted here | Calculated MW |

Experimental Protocol: Mannich Reaction (Predicted)

-

To a solution of this compound (1.0 eq) in ethanol, add formaldehyde (37% aqueous solution, 1.2 eq) and a secondary amine (e.g., dimethylamine hydrochloride, 1.2 eq).

-

Add a catalytic amount of hydrochloric acid.

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in water and basify with a sodium carbonate solution.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by chromatography or recrystallization.

Caption: General workflow for the Mannich reaction.

Alpha-Halogenation

The methyl group of the acetyl moiety is susceptible to halogenation under both acidic and basic conditions.[19] This reaction provides access to α-halo ketones, which are versatile intermediates for further synthetic transformations.

Table 5: Predicted Alpha-Halogenated Product

| Derivative Name | Structure | Predicted Molecular Weight |

| 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)ethanone | Structure would be depicted here | Calculated MW |

Experimental Protocol: Alpha-Bromination (Predicted)

-

Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid.

-

Add bromine (1.0 eq) dropwise to the solution at room temperature with stirring. A catalytic amount of HBr may be added to facilitate the reaction.

-

Continue stirring for 1-2 hours after the addition is complete, monitoring by TLC.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.

Caption: Alpha-halogenation of the ketone.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a ketone with a compound containing an active methylene group, catalyzed by a weak base.[20] This reaction is a powerful tool for carbon-carbon bond formation.

Table 6: Predicted Knoevenagel Condensation Product

| Derivative Name | Structure | Predicted Molecular Weight |

| Ethyl 2-cyano-3-(4-chloro-2-fluoro-5-methylphenyl)but-2-enoate | Structure would be depicted here | Calculated MW |

Experimental Protocol: Knoevenagel Condensation (Predicted)

-

A mixture of this compound (1.0 eq), an active methylene compound (e.g., ethyl cyanoacetate, 1.1 eq), and a catalytic amount of a weak base (e.g., piperidine) in a suitable solvent (e.g., toluene) is heated to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and wash with water, dilute acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Caption: Knoevenagel condensation pathway.

Conclusion

This compound is a versatile building block with significant potential for the synthesis of a diverse range of derivatives. The reactions outlined in this guide, including the formation of heterocycles, chalcones, thioamides, and Mannich bases, as well as alpha-halogenation and Knoevenagel condensation, provide a roadmap for the exploration of its chemical space. The predicted protocols and derivatives presented herein offer a solid foundation for researchers to design and synthesize novel compounds with potential applications in drug discovery and materials science. Further experimental validation is necessary to confirm the specific reaction conditions and to characterize the resulting products fully.

References

- 1. galchimia.com [galchimia.com]

- 2. biotech-spain.com [biotech-spain.com]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Novel isoxazoles: Significance and symbolism [wisdomlib.org]

- 8. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 9. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jetir.org [jetir.org]

- 12. researchgate.net [researchgate.net]

- 13. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 14. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. academicjournals.org [academicjournals.org]

- 17. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility and Stability of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone is an aromatic ketone of interest in synthetic and medicinal chemistry. A thorough understanding of its solubility and stability in common solvents is fundamental for its application in drug discovery and development, enabling robust formulation design, accurate biological screening, and reliable manufacturing processes.

This technical guide provides a summary of the currently available solubility information for this compound. Due to the limited publicly available quantitative data, this document focuses on providing detailed experimental protocols for determining both the thermodynamic and kinetic solubility of the compound. Furthermore, it outlines comprehensive methodologies for assessing its stability under various stress conditions, in alignment with the International Council for Harmonisation (ICH) guidelines. The successful execution of these protocols will generate the critical data required for advancing a compound through the development pipeline.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and plays a pivotal role in its formulation development. Solubility can be assessed under both equilibrium (thermodynamic) and kinetic conditions.

Reported Solubility Data

Publicly available quantitative solubility data for this compound is limited. Qualitative assessments indicate that the compound is slightly soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol. To facilitate a more comprehensive understanding, the following table is provided to be populated with experimentally determined data.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Qualitative Solubility | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µg/mL) | Temperature (°C) | Method |

| Water | - | Data to be determined | Data to be determined | 25 | Shake-Flask |

| Phosphate-Buffered Saline (PBS) pH 7.4 | - | Data to be determined | Data to be determined | 25 | Shake-Flask |

| Ethanol | - | Data to be determined | Data to be determined | 25 | Shake-Flask |

| Methanol | Slightly Soluble | Data to be determined | Data to be determined | 25 | Shake-Flask |

| Acetone | - | Data to be determined | Data to be determined | 25 | Shake-Flask |

| Acetonitrile | - | Data to be determined | Data to be determined | 25 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Data to be determined | Data to be determined | 25 | Shake-Flask |

| Chloroform | Slightly Soluble | Data to be determined | Data to be determined | 25 | Shake-Flask |

| Dichloromethane | - | Data to be determined | Data to be determined | 25 | Shake-Flask |

| Hexane | - | Data to be determined | Data to be determined | 25 | Shake-Flask |

Experimental Protocols for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2]

Objective: To determine the saturation concentration of the compound in a solvent at equilibrium.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed, thermostated flask or vial.[1]

-

Equilibration: The flask is agitated in a temperature-controlled shaker or incubator (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3][4]

-

Phase Separation: The suspension is allowed to settle, and the solid and liquid phases are separated by centrifugation or filtration (using a filter that does not adsorb the compound, e.g., PTFE).[3][5]

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or Mass Spectrometry (MS).[2][3]

-

Data Analysis: The solubility is expressed as the mass of solute per unit volume of solvent (e.g., mg/mL) or in molar units (mol/L).

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[4][5][6]

Objective: To determine the solubility of a compound under non-equilibrium conditions, which can be relevant for high-throughput screening assays.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[5][7][8]

-

Serial Dilution: The DMSO stock solution is added to an aqueous buffer (e.g., PBS pH 7.4) in a microtiter plate and serially diluted.[6][7]

-

Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a shorter period than thermodynamic solubility assays (e.g., 1-2 hours).[3][7]

-

Precipitation Detection: The formation of precipitate is detected by measuring the turbidity of the solution using nephelometry (light scattering) or by UV-Vis spectroscopy after filtration to remove the precipitate.[6][7]

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Stability Profile

Stability testing is crucial for identifying degradation pathways and establishing a stable formulation. Forced degradation (or stress testing) is performed to accelerate the degradation of the compound under more severe conditions than those used for long-term stability studies.[9][10][11]

Experimental Protocols for Stability Assessment

The following protocols are designed to assess the stability of this compound in solution under various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12][13] A stability-indicating analytical method, typically HPLC, should be developed and validated according to ICH Q2(R1) guidelines to separate and quantify the parent compound from any degradation products.[14][15][16][17]

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).[13]

-

Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.

-

Sampling: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.[13]

-

Analysis: Analyze the stressed samples and a non-stressed control sample using the validated stability-indicating HPLC method.

-

Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

-

Acidic Conditions: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Incubate at a specified temperature (e.g., 60°C) for a defined period, sampling at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of NaOH before analysis.[12][13][18]

-

Basic Conditions: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Incubate at a specified temperature (e.g., 60°C) for a defined period, sampling at various time points (e.g., 1, 2, 4, 8 hours). Neutralize samples with an equivalent amount of HCl before analysis.[12][13][18]

-

Neutral Conditions: Mix the stock solution with an equal volume of water. Incubate at a specified temperature (e.g., 60°C) for a defined period.[18]

-

Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂). Store the solution at room temperature, protected from light, for a specified duration (e.g., 12 hours), with sampling at appropriate intervals.[13][18]

-

In Solution: Heat the stock solution at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours), taking samples at various time points.

-

Solid State: Expose a known amount of the solid compound to dry heat in an oven at a specified temperature (e.g., 80°C) for a set duration.[12][13]

-

Expose a solution of the compound in a chemically inert, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][12][19] A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.[19]

Conclusion

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While initial qualitative data suggests slight solubility in some organic solvents, the detailed experimental protocols herein will enable researchers to generate the robust, quantitative data necessary for informed decision-making in a drug development context. Adherence to these standardized methods will ensure data quality and comparability, ultimately facilitating the successful progression of this compound.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 3. enamine.net [enamine.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. researchgate.net [researchgate.net]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. benchchem.com [benchchem.com]

- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 15. jordilabs.com [jordilabs.com]

- 16. web.vscht.cz [web.vscht.cz]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. scispace.com [scispace.com]

- 19. fda.gov [fda.gov]

An In-depth Technical Guide to the Safety and Handling of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone (CAS No. 177211-26-6), a chemical intermediate used in the synthesis of various compounds. Due to the limited availability of extensive toxicological data, this document emphasizes a precautionary approach to handling, grounded in the available safety data sheets and general principles of laboratory safety.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 177211-26-6 | [1] |

| Molecular Formula | C₉H₈ClFO | [1] |

| Molecular Weight | 186.61 g/mol | [1] |

| Appearance | Solid | [1] |

| Color | Clear Colourless Oil to Off-White | [1] |

| Boiling Point | 258.4 ± 35.0 °C (Predicted) | [1] |

| Density | 1.216 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [1] |

| Storage Temperature | Refrigerator | [1] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table outlines its GHS hazard statements and corresponding precautionary measures.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | GHS07 | Warning | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure (Respiratory system) | GHS07 | Warning | H335: May cause respiratory irritation |

Source:[1]

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312+P330, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, P501[1].

Experimental Protocols: Safe Handling and Personal Protective Equipment

Adherence to strict safety protocols is mandatory when handling this compound. The following procedures are based on information from available Safety Data Sheets[2][3].

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2][3].

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[2].

3.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3][4].

-

Skin Protection: Wear compatible, chemical-resistant gloves to prevent skin exposure. Protective clothing should be worn to prevent skin contact[3]. Contaminated clothing should be removed and washed before reuse[3].

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn[3]. Do not breathe dust, fume, gas, mist, vapors, or spray[2].

3.3. General Hygiene Practices

-

Wash hands and any exposed skin thoroughly after handling[2].

-

Do not eat, drink, or smoke in areas where this chemical is handled, processed, or stored[4].

-

Avoid ingestion and inhalation[3].

First Aid Measures

In the event of exposure, immediate medical attention is required. Follow these first-aid guidelines[2].

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician immediately. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off immediately with soap and plenty of water. Call a physician immediately. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required. |

| Ingestion | Rinse mouth. DO NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately. |

Source:[2]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances[3]. Keep containers tightly closed and store locked up[2].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[2]. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[3].

Accidental Release Measures

-

Evacuate personnel to safe areas[2].

-

Wear appropriate personal protective equipment as described in Section 3.2.

-

Avoid dust formation. Sweep up and shovel into suitable containers for disposal[2].

-

Prevent the substance from entering drains, soil, or surface water[3].

Visualizations

Logical Workflow for Safe Chemical Handling

The following diagram illustrates a standardized workflow for the safe management of chemical reagents within a research environment.

Caption: A workflow for the safe handling of laboratory chemicals.

Hypothetical Signaling Pathway for Investigation

This diagram presents a hypothetical signaling cascade that could be modulated by a novel kinase inhibitor, providing a framework for experimental investigation.

Caption: A hypothetical kinase signaling pathway for drug discovery.

References

Commercial Suppliers and Technical Guide for 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic pathways relevant to 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone, a valuable building block in medicinal chemistry and drug discovery. This document is intended to serve as a comprehensive resource for researchers and professionals in the field.

Physicochemical Properties

| Property | Value |

| CAS Number | 177211-26-6 |

| Molecular Formula | C₉H₈ClFO |

| Molecular Weight | 186.61 g/mol |

Commercial Availability

A number of commercial suppliers offer this compound. The following table summarizes the available quantitative data from a selection of these suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Product Code | Purity | Available Quantities | Price (USD) |

| Matrix Scientific | 058570 | >97% | 250 mg, 1 g, 5 g, 10 g | $35, $90, $315, $540 |

| Santa Cruz Biotechnology | sc-243763 | Not specified | Inquire | Inquire |

| Beijing Eternalchem Co., Ltd. | Not specified | Not specified | Inquire | Inquire |

| Chemsky (Shanghai) International Co., Ltd. | Not specified | Not specified | Inquire | Inquire |

| Nanjing Duolong Bio-tech Co., Ltd. | Not specified | Not specified | Inquire | Inquire |

| Changzhou Anxuan Chemical, Co., Ltd. | Not specified | Not specified | Inquire | Inquire |

| Nanjing XiLang Chemical Products Co., Ltd. | Not specified | Not specified | Inquire | Inquire |

| Shijiazhuang Sdyano Fine Chemical Co., Ltd. | Not specified | Not specified | Inquire | Inquire |

Synthesis and Experimental Protocols

The primary synthetic route for this compound is the Friedel-Crafts acylation of 1-chloro-4-fluoro-2-methylbenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.[1]

Representative Experimental Protocol: Friedel-Crafts Acylation

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

Materials:

-

1-chloro-4-fluoro-2-methylbenzene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Reactants: The solution is cooled in an ice bath, and acetyl chloride is added dropwise from the dropping funnel. Following this, 1-chloro-4-fluoro-2-methylbenzene is added dropwise, maintaining the low temperature.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then gently refluxed. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of dilute hydrochloric acid.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key logical and experimental workflows.

Caption: Synthetic workflow for this compound.

Caption: Logical workflow for the procurement of chemical reagents.

References

Potential Research Areas and Methodologies Involving 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone: A Technical Guide for Drug and Herbicide Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone is a substituted acetophenone that serves as a valuable intermediate in the synthesis of biologically active molecules. The unique arrangement of its chloro, fluoro, and methyl substituents on the phenyl ring, combined with the reactive acetyl group, makes it a versatile starting material for creating a diverse range of chemical entities. Substituted acetophenones are a well-established scaffold in both medicinal and agricultural chemistry, forming the core of numerous pharmaceuticals and agrochemicals.[1][2]

This technical guide provides an in-depth exploration of the potential research areas involving this compound. It is designed to be a comprehensive resource for researchers and professionals in drug discovery and herbicide development, offering detailed experimental protocols and outlining promising avenues for investigation. The primary focus will be on its role as a precursor to protoporphyrinogen oxidase (PPO) inhibiting herbicides, with further exploration into its potential for discovering other novel bioactive compounds.

Chemical and Physical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 177211-26-6 | [3] |

| Molecular Formula | C₉H₈ClFO | [3] |

| Molecular Weight | 186.61 g/mol | [3] |

| Appearance | Solid | [3] |

| Boiling Point | 258.4 ± 35.0 °C (Predicted) | [3] |

| Density | 1.216 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [3] |

Core Application: Intermediate in the Synthesis of Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides

The primary documented application of this compound is as a key intermediate in the synthesis of 3-Aryl-5-hydroxyl-5-trifluoromethylisoxazolines, which are precursors to potent protoporphyrinogen oxidase (PPO) inhibiting herbicides.[3]

The PPO Inhibition Pathway: Mechanism of Action

Protoporphyrinogen oxidase (PPO), also known as Protox, is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophylls and hemes in plants.[5][6] PPO catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).

Inhibition of the PPO enzyme by herbicides leads to the accumulation of Protogen IX in the chloroplasts.[7] This excess Protogen IX diffuses out of the chloroplast and into the cytoplasm, where it is rapidly oxidized to Proto IX by non-enzymatic processes. The accumulated Proto IX in the cytoplasm, in the presence of light and oxygen, acts as a potent photosensitizer, generating highly reactive singlet oxygen (¹O₂).[6] These reactive oxygen species cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage and ultimately, plant death.

Synthesis of Isoxazoline-Based PPO Inhibitors

A plausible synthetic route to generate potential PPO-inhibiting isoxazoline derivatives from this compound involves a multi-step process. This typically includes the formation of an intermediate that can undergo a cycloaddition reaction.

Experimental Protocol: Synthesis of 3-(4-Chloro-2-fluoro-5-methylphenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydroisoxazole

This protocol is a representative example based on general methods for the synthesis of similar isoxazoline structures.

Materials:

-

This compound

-

Ethyl trifluoroacetate

-

Sodium ethoxide

-

Hydroxylamine hydrochloride

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

Claisen Condensation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add this compound (1 equivalent) dropwise at room temperature.

-

Following the addition, add ethyl trifluoroacetate (1.2 equivalents) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and quench with a dilute aqueous HCl solution until acidic.

-

Extract the product with diethyl ether. Wash the organic layer with saturated NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude trifluoromethyl β-diketone intermediate.

-

-

Cyclization to Isoxazoline:

-

Dissolve the crude β-diketone intermediate in ethanol.

-

Add hydroxylamine hydrochloride (1.5 equivalents) and a mild base (e.g., sodium acetate, 2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent to obtain the crude isoxazoline product.

-

Purify the final product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization:

-

The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Potential Research Area 1: Development of Novel Herbicides

Rationale for New Herbicide Development

The continuous evolution of herbicide-resistant weeds poses a significant threat to global food security. There is a pressing need for the discovery of new herbicides with novel modes of action or new chemical entities that can overcome existing resistance mechanisms.[8] The isoxazoline scaffold derived from this compound represents a promising starting point for the development of next-generation PPO-inhibiting herbicides.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound core can lead to the identification of derivatives with enhanced herbicidal activity, improved crop selectivity, and a broader weed control spectrum. Key areas for SAR exploration include:

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are crucial for binding to the PPO enzyme. Investigating the replacement of the chloro, fluoro, or methyl groups with other functionalities (e.g., trifluoromethyl, methoxy) could significantly impact potency.

-

Modification of the Isoxazoline Ring: Alterations to the isoxazoline moiety, such as substitutions at different positions, could influence the compound's stability, uptake, and translocation within the plant.

-

Exploration of Alternative Heterocycles: Replacing the isoxazoline ring with other five- or six-membered heterocycles could lead to the discovery of novel herbicidal scaffolds.

A hypothetical library of derivatives for initial screening could include the variations outlined in the table below.

| Derivative ID | R¹ (Position 4) | R² (Position 2) | R³ (Position 5) | Predicted Activity |

| Parent | Cl | F | CH₃ | Baseline |

| D-01 | Br | F | CH₃ | Potentially Increased |

| D-02 | CF₃ | F | CH₃ | Potentially Increased |

| D-03 | Cl | H | CH₃ | Potentially Decreased |

| D-04 | Cl | F | OCH₃ | Variable |

| D-05 | Cl | F | H | Potentially Decreased |

Experimental Protocols for Herbicide Evaluation

This assay determines the concentration of a test compound required to inhibit 50% of the PPO enzyme activity (IC₅₀).

Materials:

-

Plant tissue (e.g., spinach leaves)

-

Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, with protease inhibitors)

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 6.8)

-

Protoporphyrinogen IX (substrate)

-

Test compounds dissolved in DMSO

-

Spectrofluorometer or microplate reader

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate to pellet cellular debris and obtain a supernatant containing the PPO enzyme.

-

Determine the protein concentration of the supernatant (e.g., using a Bradford assay).

-

-

Enzyme Assay:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well microplate, add the assay buffer, the enzyme extract (diluted to a suitable concentration), and the various concentrations of the test compounds. Include a control with no inhibitor.

-

Pre-incubate the plate at 25°C for 5-10 minutes.

-

Initiate the reaction by adding the protoporphyrinogen IX substrate to all wells.

-

Monitor the increase in fluorescence (excitation ~405 nm, emission ~630 nm) over time, which corresponds to the formation of protoporphyrin IX.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.

-

This assay evaluates the herbicidal effect of a compound on whole plants.

Materials:

-

Target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) grown in pots.

-

Test compounds formulated for spraying (e.g., dissolved in a suitable solvent with surfactants).

-

Cabinet sprayer.

-

Growth chamber or greenhouse with controlled environmental conditions.

Procedure:

-

Plant Growth:

-

Grow the target weed species to a specific growth stage (e.g., 2-4 true leaves).

-

-

Herbicide Application:

-

Prepare a range of concentrations for each test compound.

-

Apply the herbicide formulations to the plants using a calibrated cabinet sprayer to ensure uniform coverage. Include a non-treated control.

-

-

Evaluation:

-

Return the treated plants to the growth chamber.

-

After a set period (e.g., 7, 14, and 21 days), visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (plant death).

-

For a more quantitative assessment, measure the fresh or dry weight of the above-ground biomass.

-

-

Data Analysis:

-

Calculate the GR₅₀ value (the herbicide rate that causes a 50% reduction in growth) from the dose-response data.

-

Potential Research Area 2: Exploration of Other Biological Activities

Rationale for Exploring Non-Herbicidal Applications

The acetophenone scaffold is a common feature in a wide range of pharmacologically active compounds, including enzyme inhibitors, anti-inflammatory agents, and anticancer drugs.[1][9] The specific substitution pattern of this compound makes it and its derivatives interesting candidates for screening against various biological targets relevant to human health.

Potential Targets and Screening Strategies

Based on the structural features of the parent compound and its derivatives, potential biological targets for investigation could include:

-

Kinases: Many kinase inhibitors feature substituted aromatic rings.

-

Other Oxidoreductases: Given its use in targeting PPO, exploring its effects on other oxidoreductase enzymes could be fruitful.

-

Ion Channels: The lipophilic and halogenated nature of the molecule could favor interactions with membrane-bound proteins like ion channels.

A high-throughput screening (HTS) campaign against a diverse panel of biological targets would be an efficient way to identify novel activities for a library of compounds derived from this compound.

Example Experimental Protocol: In Vitro Kinase Inhibition Assay

This is a generic protocol for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

-

Recombinant kinase

-